1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Description
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a bromophenylsulfonyl group at position 1 and a 4-nitrophenyl substituent at position 2. Piperazine-based compounds are widely studied due to their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .
Properties
Molecular Formula |
C16H16BrN3O4S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16BrN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
InChI Key |
QXTFLYBQWAQSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The second step involves sulfonylation of the remaining piperazine nitrogen using 4-bromobenzenesulfonyl chloride.
Procedure
-
Reagents : 1-(4-Nitrophenyl)piperazine (1 equivalent), 4-bromobenzenesulfonyl chloride (1.1 equivalents), triethylamine (base), dichloromethane (DCM) solvent.
-
Conditions : Room temperature, 2–6 hours.
-
Mechanism : The amine attacks the electrophilic sulfur in the sulfonyl chloride, forming a sulfonamide bond.
Optimization :
-
Catalyst : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) enhances reaction efficiency by stabilizing intermediates.
-
Solvent : Acetonitrile or DCM minimizes side reactions compared to polar aprotic solvents.
Modular Assembly of Pre-Functionalized Fragments
Preparation of 4-Bromobenzenesulfonyl Piperazine
An alternative route begins with sulfonylation of piperazine, followed by nitrophenyl group introduction.
Step 1: Sulfonylation
-
Reagents : Piperazine, 4-bromobenzenesulfonyl chloride, sodium hydride (base), tetrahydrofuran (THF).
Step 2: Nitrophenyl Group Installation
-
Reagents : 1-[(4-Bromophenyl)sulfonyl]piperazine, 4-nitroiodobenzene, palladium acetate (catalyst), Xantphos (ligand), cesium carbonate (base).
-
Conditions : Buchwald-Hartwig amination at 100°C for 12 hours.
Drawbacks :
-
High cost of palladium catalysts.
-
Competitive C–Br bond activation leading to dehalogenation byproducts.
Comparative Analysis of Methods
| Parameter | Sequential Functionalization | Modular Assembly |
|---|---|---|
| Total Yield | 75–82% | 45–58% |
| Reaction Steps | 2 | 2–3 |
| Cost | Low (no Pd catalysts) | High (Pd catalysts required) |
| Byproduct Formation | Moderate (di-substitution) | Significant (dehalogenation) |
| Scalability | Industrial-scale feasible | Limited by catalyst cost |
Critical Reaction Optimization
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves sulfonylation yields by 12–15% in biphasic systems.
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Microwave Assistance : Reduces nitrophenyl installation time from 6 hours to 45 minutes with comparable yields.
Industrial-Scale Considerations
The sequential functionalization route is preferred for large-scale synthesis due to:
-
Cost-Effectiveness : Avoids precious metal catalysts.
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Simplified Purification : Intermediates (e.g., 1-(4-nitrophenyl)piperazine) crystallize readily from n-heptane.
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Regulatory Compliance : Minimizes residual palladium concerns in pharmaceutical applications.
Emerging Methodologies
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including nucleophilic substitutions, reductions, and oxidations.
Common Reagents and Conditions: Reagents like bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., hydrazine) could be involved.
Major Products: The specific products formed would depend on the reaction conditions. For instance, reduction of the nitro group could yield an amino derivative.
Scientific Research Applications
Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal potential therapeutic uses.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Piperazine derivatives with sulfonyl and aryl substituents exhibit structural diversity that correlates with their biological and physicochemical properties. Key analogs include:
Physicochemical Properties
- Solubility : Sulfonyl groups generally reduce solubility in polar solvents, but nitro substituents counterbalance this via dipole interactions .
- Melting Points : Higher melting points (184–208°C) observed in sulfonylpiperazines with rigid substituents (e.g., 5f: 206–208°C) due to crystalline packing .
- Stereochemical Impact : Chiral analogs like the (2R)-configured derivative exhibit distinct bioactivity profiles compared to racemic mixtures .
Biological Activity
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-bromophenylsulfonyl group and a 4-nitrophenyl group. Its molecular formula is with a molecular weight of approximately 305.19 g/mol . The presence of the sulfonamide and nitro groups is significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The nitrophenyl group is known to influence enzyme activity through competitive inhibition or modulation of binding affinity. Additionally, the piperazine moiety enhances solubility and bioavailability, making it a candidate for further investigation in drug development.
Potential Biological Activities
This compound has been studied for several biological activities:
- Antibacterial Activity : It has shown potential as an inhibitor of bacterial enzymes, contributing to its role in combating antibiotic resistance.
- Neuroprotective Effects : In animal models, it has been observed to mitigate radiation-induced cognitive decline by preserving neural stem/progenitor cells and inhibiting neuroinflammation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts .
Case Studies
- Neuroprotective Study : A study conducted on mice demonstrated that treatment with 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (a related compound) after cranial irradiation significantly increased the number of neural stem/progenitor cells and inhibited microglia activation. Behavioral tests indicated that this treatment mitigated declines in motor, sensory, and memory functions following radiation exposure .
- Antibacterial Efficacy : Another study highlighted the compound's ability to inhibit LpxH, an essential enzyme in lipid A biosynthesis in bacteria. This inhibition disrupts bacterial growth pathways, showcasing the compound's potential as a novel antibacterial agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Reaction of 4-bromobenzenesulfonyl chloride with piperazine.
- Subsequent nitration to introduce the nitrophenyl group.
- Purification through techniques such as recrystallization or chromatography.
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar compounds, a comparative table is provided below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antibacterial, Neuroprotective | |
| 1-((4-Chlorophenyl)sulfonyl)-piperazine | Anticancer, Anti-inflammatory | |
| 1-((3-Nitrophenyl)sulfonyl)-piperazine | Antimicrobial |
Q & A
Basic: What is the standard synthetic route for 1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, and what key intermediates are involved?
The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. A common approach includes:
Piperazine functionalization : Reacting 4-nitrophenylpiperazine with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to facilitate sulfonylation .
Purification : Column chromatography or crystallization (e.g., with diethyl ether) to isolate the product.
Key intermediates include 4-nitrophenylpiperazine and 4-bromobenzenesulfonyl chloride. Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity .
Basic: How do substituents (bromophenyl, nitrophenyl) influence the compound’s physicochemical and biological properties?
- Electron-withdrawing effects : The 4-nitrophenyl group enhances electrophilicity, potentially increasing reactivity in nucleophilic environments. The 4-bromophenylsulfonyl moiety contributes to steric bulk and lipophilicity, affecting membrane permeability .
- Biological implications : Nitro groups are often associated with antimicrobial activity, while bromine may enhance binding to aromatic residues in enzymes or receptors .
| Substituent | Impact on Properties | Biological Relevance |
|---|---|---|
| 4-Nitrophenyl | Increases polarity and electron deficiency; may stabilize charge-transfer interactions | Potential activity in redox-sensitive pathways |
| 4-Bromophenylsulfonyl | Enhances lipophilicity and steric hindrance; stabilizes sulfonamide bonds | May improve pharmacokinetic properties (e.g., t½) |
Basic: What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₅BrN₃O₄S, MW 436.29 g/mol) .
- Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and nitro (N-O stretch at ~1500 cm⁻¹) groups .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Stepwise temperature control : Conduct sulfonylation at 0–5°C to suppress sulfonic acid byproducts .
- Solvent selection : Use anhydrous DCM to avoid hydrolysis of sulfonyl chloride intermediates.
- Catalytic additives : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Real-time monitoring : Employ TLC or inline IR to track reaction progress and terminate before side-product formation .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., replace bromine with chlorine) and assay against identical biological targets (e.g., kinase inhibition ).
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular assays) to distinguish intrinsic activity from assay-specific artifacts .
- Crystallography/Molecular Docking : Resolve binding modes to explain divergent activities (e.g., bromine’s role in hydrophobic pocket interactions) .
Advanced: What mechanisms underlie the compound’s potential antimicrobial activity, and how can they be validated experimentally?
- Hypothesized mechanisms :
- Validation strategies :
- Enzyme assays : Measure DHFR inhibition kinetics.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in bacterial cultures .
- Resistance studies : Serial passage experiments to identify mutations conferring resistance, implicating target engagement .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity for neurological targets?
- Pharmacophore modeling : Map essential features (e.g., sulfonamide as hydrogen bond acceptor) for serotonin/dopamine receptor binding .
- MD simulations : Assess dynamic interactions with off-targets (e.g., hERG channel) to predict cardiotoxicity risks .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for receptor subtypes .
Advanced: What strategies are effective in stabilizing this compound for material science applications (e.g., as a ligand in coordination polymers)?
- Coordination chemistry : Exploit the sulfonyl group’s ability to bind metal ions (e.g., Cu²⁺, Zn²⁺) to form stable frameworks .
- Crystallization engineering : Use solvent mixtures (e.g., DMF/water) to grow single crystals for X-ray diffraction analysis .
- Thermal analysis : TGA/DSC to assess decomposition thresholds (>200°C suggests suitability for high-temperature applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
